

Application Notes and Protocols: 1,1'-Azobis(cyclohexanecarbonitrile) for High-Temperature Polymerization

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Compound of Interest

Compound Name: 1,1'-Azobis(cyclohexanecarbonitrile)

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Introduction

1,1'-Azobis(cyclohexanecarbonitrile) (ACHN) is a versatile and efficient thermal initiator for free-radical polymerization.[1] Its higher thermal stability compared to more common azo initiators like Azobisisobutyronitrile (AIBN) makes it particularly suitable for polymerization reactions requiring elevated temperatures.[1] This allows for greater control over the initiation process and can be advantageous for the synthesis of high molecular weight polymers and for monomers with low reactivity. ACHN is an oil-soluble, white crystalline solid that is soluble in many organic solvents, particularly aromatic ones, making it well-suited for solution polymerization.[2] This document provides detailed application notes and experimental protocols for the use of ACHN in high-temperature polymerization.

Physicochemical and Kinetic Data

A summary of the key physical, chemical, and kinetic properties of **1,1'-Azobis(cyclohexanecarbonitrile)** is provided below for easy reference.

Table 1: Physicochemical Properties of **1,1'-Azobis(cyclohexanecarbonitrile)**

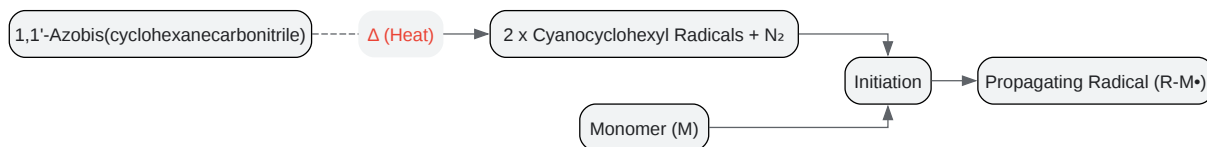
Property	Value	Reference
Synonyms	ACHN, 1,1'-Azobis(cyanocyclohexane)	[2]
CAS Number	2094-98-6	[2]
Molecular Formula	C ₁₄ H ₂₀ N ₄	[2]
Molecular Weight	244.34 g/mol	[2]
Appearance	White to light brown powder/crystals	
Melting Point	114 - 118 °C (decomposes)	[3]
Solubility	Insoluble in water; soluble in acetone, chloroform, benzene, and ethanol.	[2]
Storage Temperature	2 - 8 °C	

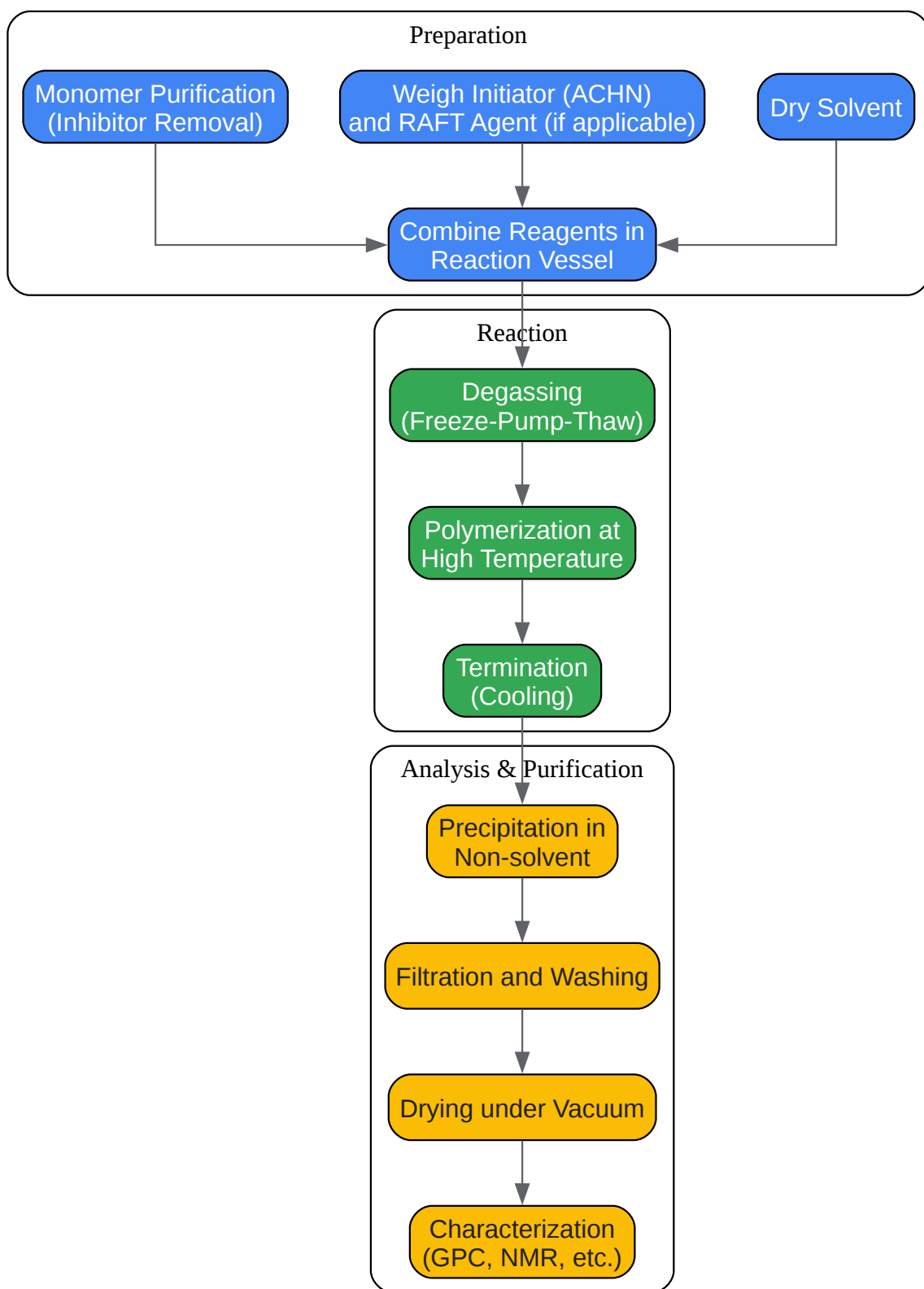
Table 2: Thermal Decomposition and Kinetic Data for **1,1'-Azobis(cyclohexanecarbonitrile)**

Parameter	Value	Solvent	Reference
10-Hour Half-Life Temperature (t _{1/2})	88 °C	Toluene	[2][3]
Activation Energy (E _a)	154.1 kJ/mol	Toluene	[2]
Self-Accelerating Decomposition Temperature (SADT)	80 °C	[2]	

Decomposition Mechanism and Initiation Pathway

The thermal decomposition of **1,1'-Azobis(cyclohexanecarbonitrile)** is a first-order reaction that generates two cyanocyclohexyl radicals and a molecule of nitrogen gas. These highly reactive radicals then initiate the polymerization process by adding to a monomer unit.





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References

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